3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one
Overview
Description
“3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one” is a complex organic compound that features a pyrrolone core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Functional Group Modifications: Introduction of the acetyl, hydroxy, methoxyphenyl, and oxolan-2-ylmethyl groups can be done through various organic reactions such as Friedel-Crafts acylation, hydroxylation, and alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reactions, and cost-effective reagents.
Chemical Reactions Analysis
Types of Reactions
“3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one” can undergo several types of chemical reactions:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the acetyl group would yield an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications and derivatizations.
Biology
In biological research, derivatives of this compound might be explored for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with biological targets in unique ways.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of “3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one” would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-4-hydroxy-2-phenyl-2H-pyrrol-5-one: Lacks the methoxy and oxolan-2-ylmethyl groups.
4-hydroxy-2-(2-methoxyphenyl)-2H-pyrrol-5-one: Lacks the acetyl and oxolan-2-ylmethyl groups.
Uniqueness
The uniqueness of “3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one” lies in its combination of functional groups, which might confer unique chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
3-acetyl-4-hydroxy-2-(2-methoxyphenyl)-1-(oxolan-2-ylmethyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-11(20)15-16(13-7-3-4-8-14(13)23-2)19(18(22)17(15)21)10-12-6-5-9-24-12/h3-4,7-8,12,16,21H,5-6,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWYNYTLNIVQSCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=O)N(C1C2=CC=CC=C2OC)CC3CCCO3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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